molecular formula C12H5Br3O B14212205 2,4,8-Tribromo-dibenzofuran CAS No. 617707-54-7

2,4,8-Tribromo-dibenzofuran

Cat. No.: B14212205
CAS No.: 617707-54-7
M. Wt: 404.88 g/mol
InChI Key: YNXZJGSEZFXOBQ-UHFFFAOYSA-N
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Description

2,4,8-Tribromo-dibenzofuran is a brominated derivative of dibenzofuran, a compound consisting of two benzene rings fused to a central furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,8-Tribromo-dibenzofuran typically involves the bromination of dibenzofuran. This can be achieved through the reaction of dibenzofuran with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 4, and 8 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,4,8-Tribromo-dibenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form dibenzofuran derivatives with different oxidation states.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofuran derivatives, while oxidation and reduction reactions can produce different oxidation states of dibenzofuran .

Mechanism of Action

The mechanism of action of 2,4,8-Tribromo-dibenzofuran involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form strong interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with enzymes and receptors involved in cellular processes .

Properties

CAS No.

617707-54-7

Molecular Formula

C12H5Br3O

Molecular Weight

404.88 g/mol

IUPAC Name

2,4,8-tribromodibenzofuran

InChI

InChI=1S/C12H5Br3O/c13-6-1-2-11-8(3-6)9-4-7(14)5-10(15)12(9)16-11/h1-5H

InChI Key

YNXZJGSEZFXOBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(O2)C(=CC(=C3)Br)Br

Origin of Product

United States

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